molecular formula C13H15NO5 B12712220 Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone CAS No. 125628-95-7

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone

Cat. No.: B12712220
CAS No.: 125628-95-7
M. Wt: 265.26 g/mol
InChI Key: HMPLXVAOEHZSPN-UHFFFAOYSA-N
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Description

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone is an organic compound belonging to the class of aromatic hydroxyketones. It is characterized by a cyclohexyl group attached to a phenyl ring that has hydroxyl and nitro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with a substituted phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs without a solvent at elevated temperatures . Another method involves the demethylation of cyclohexyl (4-hydroxy-3-methoxy-5-nitrophenyl) ketone using hydrobromic acid in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting enzyme activity and cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

125628-95-7

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

cyclohexyl-(3,4-dihydroxy-5-nitrophenyl)methanone

InChI

InChI=1S/C13H15NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h6-8,15,17H,1-5H2

InChI Key

HMPLXVAOEHZSPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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